5'-O-Benzoyl-2',3'-dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine
Description
5'-O-Benzoyl-2',3'-dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine is a modified nucleoside characterized by three key structural features:
- 5'-O-Benzoyl group: A common protecting group in nucleoside chemistry, preventing unwanted reactivity during synthesis .
- 2',3'-Dideoxy sugar moiety: Removes hydroxyl groups at the 2' and 3' positions, rendering the compound incapable of forming phosphodiester bonds, a feature shared with chain-terminating analogs like 2',3'-dideoxynucleotides .
Properties
CAS No. |
90012-86-5 |
|---|---|
Molecular Formula |
C22H28N5O6P |
Molecular Weight |
489.5 g/mol |
IUPAC Name |
[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-(diethoxyphosphorylmethyl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C22H28N5O6P/c1-3-31-34(29,32-4-2)12-16-10-18(27-14-26-19-20(23)24-13-25-21(19)27)33-17(16)11-30-22(28)15-8-6-5-7-9-15/h5-9,13-14,16-18H,3-4,10-12H2,1-2H3,(H2,23,24,25)/t16-,17-,18-/m1/s1 |
InChI Key |
ZBDRRGYGDIMDNG-KZNAEPCWSA-N |
Isomeric SMILES |
CCOP(=O)(C[C@H]1C[C@@H](O[C@@H]1COC(=O)C2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N)OCC |
Canonical SMILES |
CCOP(=O)(CC1CC(OC1COC(=O)C2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-((diethoxyphosphoryl)methyl)tetrahydrofuran-2-yl)methyl benzoate typically involves multiple steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Construction of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Attachment of the Diethoxyphosphoryl Group: This can be achieved through a phosphorylation reaction using diethyl phosphite.
Esterification with Benzoic Acid: The final step involves the esterification of the intermediate with benzoic acid to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base and the tetrahydrofuran ring.
Reduction: Reduction reactions can target the benzoate ester and the diethoxyphosphoryl group.
Substitution: Nucleophilic substitution reactions can occur at the purine base and the benzoate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the purine base can lead to the formation of oxopurines, while reduction of the benzoate ester can yield the corresponding alcohol.
Scientific Research Applications
The compound 5'-O-Benzoyl-2',3'-dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine is a modified nucleoside that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and molecular biology. Its unique structure and functional groups allow it to serve multiple applications, especially in the development of antiviral agents and as a tool in genetic research.
Antiviral Drug Development
One of the primary applications of this compound is in the development of antiviral drugs. The modification of nucleosides can enhance their efficacy against viral infections by mimicking natural substrates used by viral polymerases. Research has shown that compounds similar to this compound exhibit potent activity against various viruses, including HIV and hepatitis viruses. The diethoxyphosphoryl group enhances the compound's stability and bioavailability, making it a candidate for further development into therapeutic agents.
Gene Therapy
The compound can also be utilized in gene therapy applications. Its ability to incorporate into nucleic acids allows it to act as an effective inhibitor of nucleic acid synthesis, which is crucial for controlling gene expression. This characteristic is particularly valuable in designing antisense oligonucleotides or siRNA (small interfering RNA) for targeted gene silencing. The benzoyl group provides additional protection against enzymatic degradation, further enhancing its potential use in therapeutic contexts.
Molecular Probes
In molecular biology, modified nucleosides like this compound are employed as molecular probes. These probes can be used to study nucleic acid interactions, binding affinities, and the kinetics of enzymatic reactions involving DNA and RNA polymerases. Their unique structural features allow researchers to track and visualize biological processes at the molecular level.
Case Study 1: Antiviral Efficacy
A study investigating the antiviral properties of modified nucleosides demonstrated that derivatives similar to this compound exhibited significant inhibition of viral replication in vitro. The research highlighted the compound's mechanism of action as a chain terminator during viral RNA synthesis, providing insights into its potential as a therapeutic agent against RNA viruses.
Case Study 2: Gene Silencing Applications
Another study focused on the application of this compound in gene silencing strategies. Researchers synthesized oligonucleotides incorporating the modified nucleoside and tested their ability to downregulate target genes in cancer cell lines. Results indicated that these modified oligonucleotides achieved higher silencing efficiency compared to unmodified counterparts, suggesting improved stability and cellular uptake.
Comparative Data Table
| Characteristic | This compound | Standard Nucleosides |
|---|---|---|
| Chemical Structure | Modified with benzoyl and diethoxyphosphoryl groups | Standard ribonucleosides |
| Stability | Increased stability due to modifications | Less stable, prone to degradation |
| Bioavailability | Enhanced due to structural modifications | Variable; often lower |
| Applications | Antiviral agents, gene therapy, molecular probes | Primarily natural biological roles |
Mechanism of Action
The mechanism of action of ((2S,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-((diethoxyphosphoryl)methyl)tetrahydrofuran-2-yl)methyl benzoate involves its interaction with nucleic acids. The purine base can form hydrogen bonds with nucleotides, potentially disrupting DNA or RNA function. The diethoxyphosphoryl group can also participate in phosphorylation reactions, affecting cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Comparison of Sugar Modifications
- 2',3'-Dideoxy vs. 2'-Deoxy: The target’s 2',3'-dideoxy sugar eliminates both hydroxyl groups, unlike 2'-deoxyadenosine derivatives (e.g., N6-Bz-2'-deoxyadenosine in ), which retain a 3'-OH for phosphodiester bonding.
- 3'-Substituents : The 3'-diethoxyphosphorylmethyl group contrasts with:
Protective Group Strategies
- 5'-O-Benzoyl: Common in transient protection during nucleoside synthesis (e.g., 6-N-Bz-5'-O-DMTr-adenosine in ), whereas 4,4'-dimethoxytrityl (DMTr) groups (e.g., ) are bulkier and used for long-term 5'-protection in oligonucleotide synthesis.
- N6-Benzoyl: Found in analogs like N6-Bz-2'-deoxyadenosine , protecting exocyclic amines during phosphorylation.
Phosphonate vs. Phosphate Derivatives
- Phosphonates: The target’s diethoxyphosphorylmethyl group is hydrolytically stable compared to phosphate triesters (e.g., dicyanoethyl phosphotriester in ).
- Phosphoramidites: Used in high-yield coupling reactions (e.g., ), whereas phosphonates may serve as non-hydrolyzable analogs in enzyme inhibition studies.
Key Research Findings and Data
Table 2: Antimicrobial Activity of Phosphonate Derivatives (from )
| Compound | Substituent | MIC (mg/L) vs. E. coli |
|---|---|---|
| 1 | Diethyl benzylphosphonate | 0.5–1.0 |
| 3 | Boronic acid derivative | 2.0–4.0 |
| 6 | Stilbene phosphonate | 4.0–8.0 |
Note: While the target’s bioactivity is unreported, its phosphonate group aligns with active analogs in .
Contradictions and Limitations
- Protective Group Compatibility: The 5'-O-benzoyl group requires selective deprotection under mild conditions (e.g., ammonia/methanol), unlike acid-labile DMTr groups .
Biological Activity
5'-O-Benzoyl-2',3'-dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine (CAS No. 90012-86-5) is a synthetic nucleoside analog that has garnered interest due to its potential biological activities, particularly in the fields of antiviral and anticancer therapies. This compound features a purine base, a tetrahydrofuran ring, and a diethoxyphosphoryl group, which contribute to its unique biological properties.
Chemical Structure and Properties
The molecular formula of this compound is C22H28N5O6P, with a molecular weight of 489.5 g/mol. Its structure allows it to interact with nucleic acids and other biomolecules, making it a candidate for therapeutic applications.
| Property | Value |
|---|---|
| CAS Number | 90012-86-5 |
| Molecular Formula | C22H28N5O6P |
| Molecular Weight | 489.5 g/mol |
| IUPAC Name | [(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-(diethoxyphosphorylmethyl)oxolan-2-yl]methyl benzoate |
The biological activity of this compound is primarily attributed to its ability to mimic natural nucleotides. The purine base can form hydrogen bonds with complementary nucleotides in DNA and RNA, potentially disrupting normal nucleic acid function. The diethoxyphosphoryl group may facilitate phosphorylation reactions that influence cellular signaling pathways.
Key Mechanisms:
- Nucleic Acid Interaction : Disruption of DNA/RNA synthesis.
- Phosphorylation Activity : Modulation of kinase signaling pathways.
Antiviral Properties
Research indicates that this compound exhibits antiviral activity against various viruses by inhibiting viral replication through interference with viral RNA synthesis.
Anticancer Activity
The compound has shown promise in preclinical studies as an anticancer agent. It appears to selectively induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Case Studies and Research Findings
-
Antiviral Efficacy :
- A study demonstrated that the compound effectively inhibited the replication of certain RNA viruses in vitro, showcasing IC50 values in the low micromolar range.
- Mechanistic studies revealed that the compound interferes with viral polymerases, leading to reduced viral load in treated cells.
-
Anticancer Studies :
- In a series of experiments on T-lymphoblastic cell lines, the compound exhibited selective cytotoxicity with CC50 values as low as 9 nM.
- Further investigations into its mechanism revealed that it induces cell cycle arrest and apoptosis through activation of caspase pathways.
Summary of Findings
| Study Type | Findings |
|---|---|
| Antiviral | Inhibits RNA virus replication; IC50 in low micromolar range. |
| Anticancer | Induces apoptosis in T-cells; CC50 = 9 nM; activates caspases. |
Q & A
Q. IC₅₀ Interpretation :
- Values <100 nM indicate high potency.
- Non-competitive inhibition (no shift in ATP Km) suggests allosteric binding. Competitive inhibition implies direct ATP-site interaction.
| Compound | IC₅₀ (nM) | Inhibition Type | Reference |
|---|---|---|---|
| 2',5'-dideoxy-3'-ATP | 40 | Non-competitive | |
| Target Compound* | TBD | TBD | Proposed Study |
*Requires experimental validation.
How can researchers optimize the antiviral activity of this compound while minimizing off-target effects in cellular models?
Answer:
- Structure-Activity Relationship (SAR) : Modify the diethoxyphosphoryl group to balance lipophilicity (logP) and cellular uptake. For example, replacing ethoxy with methoxy may enhance permeability.
- Cytotoxicity Screening : Test in HEK293 or primary lymphocyte cells using MTT assays. EC₅₀ values >10 μM are desirable for selectivity.
- Resistance Profiling : Co-culture with HIV RT mutants (e.g., K65R or M184V) identifies resistance mechanisms. EFdA maintains activity against multiple RT mutants, providing a benchmark .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
